molecular formula C21H21N3O5S2 B2354604 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 896014-27-0

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No.: B2354604
CAS No.: 896014-27-0
M. Wt: 459.54
InChI Key: JRVUWENEWRDPNK-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on related chemical structures has focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, studies on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety highlight the utility of these compounds against agricultural pests (Fadda et al., 2017). Similarly, research into the synthesis of novel pyrazole derivatives with potential antitumor activities indicates the relevance of such compounds in medicinal chemistry (Wu et al., 2017).

Development of Bioactive Molecules

The structural motifs present in the compound are commonly explored for their bioactivity. For instance, research on N-substituted-2-amino-1,3,4-thiadiazoles has led to the synthesis of compounds evaluated for their antitumor and antioxidant activities, showcasing the potential of these structures in drug development (Hamama et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis of heterocycles from thioureido-acetamides demonstrates the versatility of related compounds in generating bioactive molecules with potential antimicrobial and antifungal applications (Schmeyers & Kaupp, 2002). This area of research is critical for discovering new treatments for infectious diseases.

Molecular Docking and Computational Studies

The unexpected synthesis of novel 2-pyrone derivatives and their characterization through X-ray diffraction, along with molecular docking and computational studies, highlight the compound's potential in understanding binding modes and interactions within biological systems (Sebhaoui et al., 2020). Such research is pivotal for drug design and discovery processes.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-12(25)22-19-23-24-20(31-19)30-11-15-9-16(26)17(10-28-15)29-18(27)13-5-7-14(8-6-13)21(2,3)4/h5-10H,11H2,1-4H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVUWENEWRDPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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